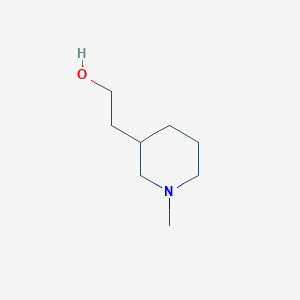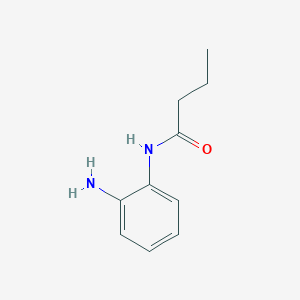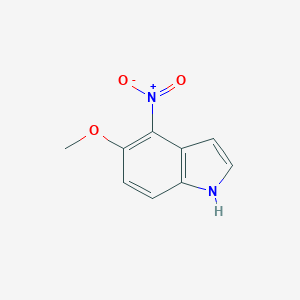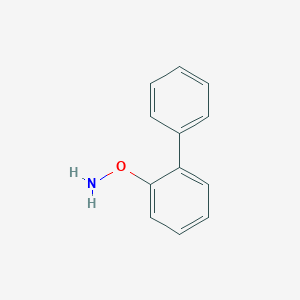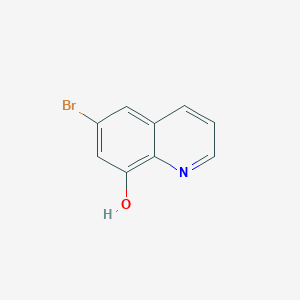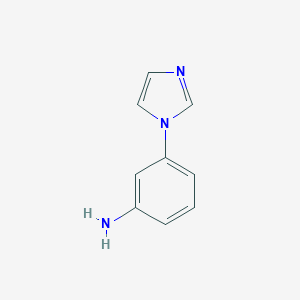
3-(1H-咪唑-1-基)苯胺
概述
描述
“3-(1H-imidazol-1-yl)aniline” is a compound with the CAS Number: 112677-67-5 and a molecular weight of 159.19 . It is a solid substance and is part of the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “3-(1H-imidazol-1-yl)aniline” consists of a five-membered imidazole ring attached to an aniline group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用
治疗潜力
咪唑是“3-(1H-咪唑-1-基)苯胺”的核心成分,以其广泛的化学和生物学特性而闻名 . 1, 3-二唑的衍生物,也被称为咪唑,表现出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 .
药物应用
“3-(1H-咪唑-1-基)苯胺”是一种用于制备尼洛替尼的药物中间体成分,用于治疗各种白血病,包括慢性髓性白血病(CML) .
有机发光二极管(OLED)
该化合物可用于合成同型咪唑型铱 (Ir) 三重态发射体,作为 OLED 中的蓝色磷光发射体 .
抗组胺药
咪唑是某些天然产物(如组氨酸、嘌呤、组胺和基于 DNA 的结构)的基本核心 . 克利米唑,一种抗组胺药,含有 1, 3-二唑环 .
抗溃疡药
奥美拉唑和泮托拉唑,这两种抗溃疡药,也含有 1, 3-二唑环 .
抗蠕虫药
抗线虫药
杀菌剂
安全和危害
The safety information for “3-(1H-imidazol-1-yl)aniline” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
未来方向
Imidazole compounds, including “3-(1H-imidazol-1-yl)aniline”, continue to be an area of interest in the development of new drugs due to their broad range of chemical and biological properties . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
作用机制
Target of Action
3-(1H-imidazol-1-yl)aniline is a compound that contains an imidazole moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interactions of 3-(1H-imidazol-1-yl)aniline with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Imidazole is a key chemical group in several biomolecules, including histidine and purines . Therefore, it’s plausible that 3-(1H-imidazol-1-yl)aniline could potentially affect pathways related to these biomolecules.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that 3-(1H-imidazol-1-yl)aniline could potentially have diverse effects at the molecular and cellular levels.
Action Environment
Factors such as ph and salt concentration can affect the interaction of similar compounds with their targets .
生化分析
Biochemical Properties
3-(1H-imidazol-1-yl)aniline plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction between 3-(1H-imidazol-1-yl)aniline and these enzymes can influence the metabolic pathways and the overall biochemical reactions in which these enzymes are involved .
Cellular Effects
3-(1H-imidazol-1-yl)aniline affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response. Additionally, 3-(1H-imidazol-1-yl)aniline can impact cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3-(1H-imidazol-1-yl)aniline involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, imidazole derivatives are known to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to changes in gene expression and subsequent cellular responses. The specific interactions of 3-(1H-imidazol-1-yl)aniline at the molecular level are crucial for understanding its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1H-imidazol-1-yl)aniline can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can degrade over time, leading to changes in their biochemical activity. Long-term exposure to 3-(1H-imidazol-1-yl)aniline in in vitro or in vivo studies can result in alterations in cellular function, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-(1H-imidazol-1-yl)aniline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it can cause toxic or adverse effects. Studies have shown that imidazole derivatives can have threshold effects, where a certain dosage is required to achieve the desired therapeutic effect. Understanding the dosage effects of 3-(1H-imidazol-1-yl)aniline is crucial for its safe and effective use in animal models .
Metabolic Pathways
3-(1H-imidazol-1-yl)aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, cytochrome P450 enzymes play a significant role in the metabolism of imidazole derivatives. These interactions can affect metabolic flux and the levels of metabolites in the body. Understanding the metabolic pathways of 3-(1H-imidazol-1-yl)aniline is important for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3-(1H-imidazol-1-yl)aniline within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the localization and accumulation of 3-(1H-imidazol-1-yl)aniline in specific tissues can affect its biochemical activity. Understanding the transport and distribution of the compound is crucial for predicting its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 3-(1H-imidazol-1-yl)aniline can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, imidazole derivatives can be localized to the mitochondria, where they can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-(1H-imidazol-1-yl)aniline is important for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-imidazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-2-1-3-9(6-8)12-5-4-11-7-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKJLZRWXBUBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20313503 | |
| Record name | 3-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112677-67-5 | |
| Record name | 3-(1H-imidazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20313503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-imidazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


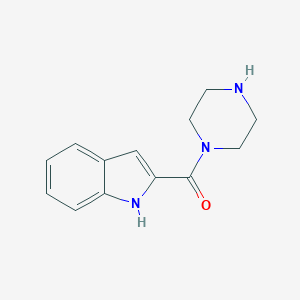
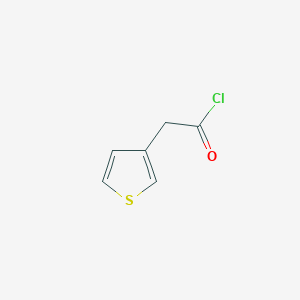

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
